6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid
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Overview
Description
6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid is a complex organic compound with a unique structure that includes a chromeno-pyrrol core and a hexanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromeno-pyrrol core and the subsequent attachment of the hexanoic acid side chain. Common synthetic routes may involve:
Formation of the Chromeno-Pyrrol Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the core structure.
Attachment of the Hexanoic Acid Side Chain: This step typically involves the use of coupling reagents and conditions that facilitate the attachment of the hexanoic acid moiety to the chromeno-pyrrol core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
Scientific Research Applications
6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes, leading to reduced inflammation or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrrol derivatives and hexanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups or side chains.
Uniqueness
The uniqueness of 6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid lies in its specific combination of the chromeno-pyrrol core and the hexanoic acid side chain
Properties
Molecular Formula |
C24H23NO5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]hexanoic acid |
InChI |
InChI=1S/C24H23NO5/c1-15-10-12-16(13-11-15)21-20-22(28)17-7-4-5-8-18(17)30-23(20)24(29)25(21)14-6-2-3-9-19(26)27/h4-5,7-8,10-13,21H,2-3,6,9,14H2,1H3,(H,26,27) |
InChI Key |
ZZLDIDDFURJXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCCCC(=O)O)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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